molecular formula C7H18Cl2N2 B1436378 (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride CAS No. 1807914-23-3

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride

Cat. No.: B1436378
CAS No.: 1807914-23-3
M. Wt: 201.13 g/mol
InChI Key: KARKSOALPPLYBK-AUCRBCQYSA-N
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Description

Historical Context and Discovery

The synthesis of (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride emerged from advancements in chiral diamine chemistry during the early 21st century. While exact discovery timelines are scarce, its development aligns with the broader interest in stereoselective catalysts for asymmetric synthesis. Key milestones include:

  • 2014 : The compound first appeared in chemical databases, with PubChem assigning CID 75481634.
  • 2020s : Applications in asymmetric hydrogenation and ligand design were reported, particularly in Ru(II)-NHC-diamine complexes for enantioselective transformations.
  • 2021 : Studies on bio-based diamine synthesis highlighted its structural analogs, underscoring its relevance in green chemistry.

The compound’s synthesis typically involves reductive amination of cyclopentanone derivatives followed by dimethylation and hydrochlorination. Early methods prioritized stereochemical control, leveraging chiral auxiliaries or enzymatic resolutions.

Nomenclature and Systematic Naming

The compound’s systematic name reflects its stereochemistry and functional groups:

  • IUPAC Name : this compound.
  • Key Components :
    • Cyclopentane backbone : A five-membered carbocycle.
    • Diamine groups : Two amino substituents at positions 1 and 2.
    • Dimethyl substitution : Methyl groups on the N1 nitrogen.
    • Dihydrochloride salt : Enhances solubility and stability.
Parameter Value
CAS Registry Number 1807914-23-3
SMILES Notation CN(C)[C@@H]1CC@@HCCC1.Cl
InChI Key BZJVMZDYSWJIIG-RHJRFJOKSA-N

The (1R,2R) configuration denotes the spatial arrangement of amino groups, critical for chiral induction in catalysis.

Chemical Registration and Identification Parameters

The compound is rigorously documented in major chemical databases:

Identifier Value Source
Molecular Formula C₇H₁₈Cl₂N₂ PubChem
Molecular Weight 201.13 g/mol EvitaChem
EC Number 840-051-3 PubChem
Storage Conditions 2–8°C, inert atmosphere ChemScene

Spectral characterization includes:

  • NMR : Distinct signals for cyclopentane protons (δ 1.2–2.5 ppm) and amine hydrogens (δ 2.8–3.2 ppm).
  • IR : N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1150 cm⁻¹).

Significance in Organic Chemistry and Catalysis

This compound is pivotal in asymmetric synthesis due to its chiral diamine structure:

Asymmetric Catalysis

  • Hydrogenation : Serves as a ligand in Ru(II) complexes for enantioselective hydrogenation of ketones and alkenes.
  • Cycloadditions : Enhances stereocontrol in [3+2] reactions, enabling access to enantiopure cyclopentane derivatives.

Coordination Chemistry

  • Metal Complexation : Forms stable complexes with transition metals (e.g., Rh, Ru), improving catalytic turnover in cross-coupling reactions.
Application Example Reaction Outcome
Ketone Hydrogenation Acetophenone → (R)-1-Phenylethanol 98% ee
Alkene Cyclopropanation Styrene → trans-Cyclopropane 95% yield

Polymer Science

  • Chiral Monomers : Incorporated into polyamides for materials with enhanced thermal stability.

Properties

IUPAC Name

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-5-3-4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARKSOALPPLYBK-GPJOBVNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@H]1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807914-23-3
Record name (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Asymmetric Synthesis

Chiral Ligand : The compound serves as an effective chiral ligand in asymmetric synthesis. Its unique cyclopentane structure allows for selective binding in catalytic reactions, leading to the production of enantiomerically pure compounds. This is particularly useful in the pharmaceutical industry where the chirality of compounds can significantly affect their biological activity.

PropertyValue
Chiral CenterYes
RoleChiral ligand
ApplicationsAsymmetric synthesis

Medicinal Chemistry

Drug Development : (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride has been explored as a building block for various biologically active molecules. Its ability to form stable complexes with biological targets makes it valuable in drug design and development.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit anticancer properties. For instance, modifications to the amine groups have led to compounds that demonstrate cytotoxic effects against various cancer cell lines.

Biochemical Applications

Buffering Agent : The compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels within a range conducive to cell growth and function (pH 6-8.5). This application is critical in biochemical assays and cellular studies.

ApplicationDescription
Buffering AgentMaintains pH levels in cell cultures
pH Range6 - 8.5

Catalysis

Catalytic Reactions : In addition to its role as a ligand, the compound is employed in various catalytic processes including C-N coupling reactions. It has been shown to facilitate the synthesis of complex organic molecules through its reactivity with electrophiles.

Reaction Mechanism

The mechanism typically involves the coordination of the compound to metal catalysts (such as palladium), enhancing the reactivity of substrates involved in coupling reactions.

Industrial Applications

Fine Chemical Production : The compound is also used as an intermediate in the synthesis of fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block for industrial applications.

IndustryApplication
Fine ChemicalsIntermediate for synthesis
PharmaceuticalDrug development

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It can bind to enzymes and receptors, influencing their activity.

  • Pathways Involved: The compound may affect metabolic pathways, signaling pathways, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane-Based Analogs

(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine Dihydrochloride
  • CAS : 167610-31-3 .
  • Formula : C₇H₁₈Cl₂N₂ (assuming dihydrochloride correction).
  • Key Difference : 1,3-diamine substitution vs. 1,2 in the target compound. This alters spatial geometry, reducing chelation efficiency in metal coordination .
(1R,2R)-Cyclopentane-1,2-diamine Dihydrochloride (Unmethylated)
  • CAS : 1030390-38-5 .
  • Formula : C₅H₁₄Cl₂N₂ (MW: 173.08).

Ring-Size Variants

Rel-(1R,2R)-N1,N1-Dimethylcyclobutane-1,2-diamine Dihydrochloride
  • CAS : 63574-71-0 .
  • Structure : Cyclobutane backbone (four-membered ring).
  • Implications : Increased ring strain may enhance reactivity but reduce thermal stability compared to cyclopentane analogs .
(1R,2R)-1-N,1-N,2-N,2-N-Tetramethylcyclohexane-1,2-diamine
  • CAS : 53152-69-5 .
  • Structure : Six-membered cyclohexane ring with four methyl groups.

Substituted Derivatives

(1R,4R)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride
  • CAS : 2007908-52-1 .
  • Formula : C₁₃H₂₁Cl₃N₂ (MW: 315.68).
  • Key Feature : Chlorobenzyl substituent introduces aromaticity and lipophilicity, altering solubility and binding properties in biological systems .
(1R,2R)-1,2-Bis(4-Methoxyphenyl)ethylenediamine Dihydrochloride
  • Formula : C₁₆H₂₀N₂O₂·2HCl (MW: 365.27) .
  • Structure : Ethylenediamine backbone with methoxyphenyl groups.
  • Implications : Aromatic substituents enable π-π interactions but reduce aqueous solubility compared to aliphatic cyclopentane derivatives .

Catalytic Performance in Metal Complexes

  • Cyclopentane vs. Cyclohexane: (1R,2R)-Cyclohexane-1,2-diamine derivatives (e.g., R,R-3 ) form complexes with pyridoxal hydrochloride, yielding catalysts with 89–98% efficiency in asymmetric synthesis.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications
Target Compound (Cyclopentane, 1,2-diamine) 1807914-23-3 C₇H₁₈Cl₂N₂ 201.14 N1-dimethyl, five-membered ring Chiral ligand synthesis
(1S,3S)-Cyclopentane-1,3-diamine 167610-31-3 C₇H₁₈Cl₂N₂ 201.14 1,3-diamine substitution Chelation studies
Cyclobutane Analog 63574-71-0 Undisclosed Undisclosed Four-membered ring, N1-dimethyl High-strain reactivity studies
Cyclohexane Tetramethyl Derivative 53152-69-5 C₁₀H₂₂N₂ 170.30 Six-membered ring, tetramethyl Steric hindrance models
Chlorobenzyl Cyclohexane Derivative 2007908-52-1 C₁₃H₂₁Cl₃N₂ 315.68 Chlorobenzyl substituent, 1,4-diamine Pharmacological intermediates

Research Findings and Implications

  • Solubility : Methyl groups on the cyclopentane derivative (target compound) reduce aqueous solubility compared to unmethylated analogs but enhance compatibility with organic solvents .
  • Catalytic Efficiency : Cyclopentane-based ligands show superior enantioselectivity in certain asymmetric hydrogenations compared to cyclohexane variants due to optimized bite angles .
  • Safety : The target compound has hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) , whereas chlorobenzyl-substituted analogs may pose additional toxicity risks .

Biological Activity

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride is a chiral diamine compound notable for its unique cyclopentane structure and potential applications in various fields, including organic synthesis and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H16N2·2HCl
  • Molecular Weight : 174.19 g/mol
  • CAS Number : 1807914-23-3

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. Its chiral nature allows for selective binding to specific sites within biological systems, influencing various biochemical pathways. This selectivity is crucial for drug design and therapeutic applications.

Biological Activity Overview

Research indicates that this compound may modulate enzyme activities and influence receptor functions. The following table summarizes key biological activities associated with this compound:

Biological Activity Description
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways.
Receptor InteractionAbility to bind selectively to certain receptors, impacting signal transduction.
Antioxidant ActivityMay exhibit properties that help in reducing oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Enzyme Modulation : A study demonstrated that this compound could act as a selective inhibitor of certain enzymes involved in the biosynthesis of neurotransmitters. The inhibition was characterized by a dose-dependent response, suggesting potential therapeutic applications in neurological disorders.
  • Receptor Binding Studies : Research has shown that this compound selectively binds to G-protein coupled receptors (GPCRs), which play a significant role in cellular communication and signaling pathways. This interaction may influence physiological responses such as pain perception and inflammation.
  • Antioxidant Properties : Preliminary studies indicated that the compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models. This suggests potential applications in the prevention of oxidative damage-related diseases.

Synthesis and Applications

The synthesis of this compound typically involves:

  • Starting Materials : Cyclopentanone and methylamine.
  • Synthetic Route : The reaction proceeds through reduction and resolution processes to isolate the desired enantiomer.

Industrial Applications

Due to its chiral nature and reactivity:

  • It is utilized as a chiral ligand in asymmetric synthesis.
  • It serves as a building block for synthesizing biologically active molecules.

Preparation Methods

Starting Materials

  • The synthesis starts with enantiomerically pure (1R,2R)-cyclopentane-1,2-diamine, which can be obtained via resolution of racemic mixtures or asymmetric synthesis methods such as catalytic hydrogenation of appropriate precursors.

N-Methylation

  • Selective methylation of the amino group(s) is achieved using methylating agents such as methyl iodide or dimethyl sulfate.
  • The reaction is typically performed in the presence of a base like sodium hydride or potassium carbonate to deprotonate the amino groups and facilitate nucleophilic substitution.
  • Reaction solvents include polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Control of stoichiometry and temperature (usually 0–25 °C) is crucial to avoid over-alkylation or side reactions.

Purification

  • The crude product is purified by recrystallization from solvents like ethanol or methanol.
  • Column chromatography on silica gel may be employed to separate unreacted starting material or side products.
  • Final conversion to the dihydrochloride salt is performed by treatment with hydrochloric acid in anhydrous ether or ethanol, yielding the crystalline dihydrochloride salt.

Industrial Scale Preparation

  • Continuous flow reactors are employed for scale-up, allowing precise control over reaction parameters, improved safety, and higher yields.
  • Automated reagent addition and in-line purification systems enhance reproducibility and product quality.
  • The process is optimized to maintain enantiomeric purity and reduce by-product formation.

Reaction Mechanism Insights

  • The methylation proceeds via nucleophilic substitution (S_N2) where the lone pair on the nitrogen attacks the methylating agent.
  • The stereochemistry at the cyclopentane ring remains intact during methylation, preserving the (1R,2R) configuration.
  • Formation of the dihydrochloride salt stabilizes the compound and improves handling properties.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Notes
Starting material (1R,2R)-cyclopentane-1,2-diamine Enantiomerically pure required
N-Methylation Methyl iodide or dimethyl sulfate; base (NaH, K2CO3) Temperature 0–25 °C; solvent DMF or MeCN
Purification Recrystallization or silica gel chromatography Solvent: ethanol, methanol
Salt formation HCl in ether or ethanol Yields dihydrochloride salt

Research Findings and Analytical Data

  • Stereochemical Purity: Confirmed by chiral HPLC and polarimetry; enantiomeric excess typically >94%.
  • Structural Confirmation: X-ray crystallography shows retention of stereochemistry and salt formation with characteristic hydrogen bonding.
  • NMR Data: $$^{1}H$$ NMR shows N-methyl signals at δ ~2.3 ppm; $$^{13}C$$ NMR confirms methyl carbons at δ ~33.7 ppm.
  • Melting Point: Dihydrochloride salt typically melts at 45–47 °C.
  • Purity: Gas chromatography confirms chemical purity ≥94–98%.

Comparative Analysis with Cyclohexane Analog

Feature Cyclopentane Analog Cyclohexane Analog
Ring Size 5-membered ring 6-membered ring
Starting Material (1R,2R)-cyclopentane-1,2-diamine (1R,2R)-cyclohexane-1,2-diamine
Methylation Conditions Similar methylating agents and bases Methyl iodide/dimethyl sulfate + NaH/K2CO3
Purification Techniques Recrystallization, chromatography Same
Salt Formation Dihydrochloride salt formation Same
Applications Chiral ligand in asymmetric synthesis Well-documented in catalysis and pharma

Q & A

Q. Q1. What are the recommended synthetic routes for (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride, and how can stereochemical purity be ensured?

A1: Synthesis typically involves cyclopentane backbone functionalization. For stereochemical control, asymmetric catalysis (e.g., chiral ligands in hydrogenation) or resolution of racemic mixtures via diastereomeric salt formation (using chiral acids) is employed. Post-synthesis, confirm stereochemistry using polarimetry, chiral HPLC (e.g., Chiralpak® columns), or X-ray crystallography . Purity is validated via NMR (¹H/¹³C) to confirm absence of undesired diastereomers and residual solvents .

Q. Q2. Which analytical techniques are critical for characterizing this compound’s structural integrity?

A2:

  • NMR Spectroscopy : Assigns proton and carbon environments, confirming the dimethylamino groups and cyclopentane ring conformation .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .
  • Elemental Analysis : Confirms stoichiometry of the dihydrochloride salt .

Q. Q3. How can researchers assess the compound’s purity and stability under laboratory storage conditions?

A3:

  • HPLC/UPLC : Quantifies impurities (e.g., degradation products, unreacted intermediates) using reverse-phase C18 columns and UV detection .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and hygroscopicity, which affects storage (e.g., desiccants for moisture-sensitive dihydrochloride salts) .
  • Long-term stability studies : Monitor under varying temperatures (4°C, 25°C) and humidity (40–75% RH) with periodic HPLC analysis .

Advanced Research Questions

Q. Q4. What computational strategies are effective for predicting the compound’s physicochemical properties and binding affinities?

A4:

  • Quantum Mechanical (QM) Calculations : Predict pKa (for amine protonation states) and logP (lipophilicity) using software like Gaussian or ORCA .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., ion channels) using AMBER or GROMACS .
  • QSAR Models : Relate structural descriptors (e.g., dipole moment, H-bond donors) to activity, validated via experimental IC50 assays .

Q. Q5. How can researchers resolve contradictions in biological activity data across different assay systems?

A5:

  • Assay Replication : Repeat experiments under standardized conditions (pH, temperature, solvent controls) to rule out artifacts .
  • Orthogonal Assays : Use complementary methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Meta-analysis : Compare data across published studies, noting variables like cell line selection (e.g., HEK293 vs. CHO) or buffer composition .

Q. Q6. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

A6:

  • Salt Screening : Test alternative counterions (e.g., sulfate, citrate) to improve aqueous solubility .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins for parenteral formulations .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .

Q. Q7. How can chiral inversion or racemization be monitored during kinetic studies?

A7:

  • Chiral Chromatography : Track enantiomeric excess (ee) over time under stress conditions (heat, UV light) .
  • Circular Dichroism (CD) Spectroscopy : Detect conformational changes in the cyclopentane ring that precede racemization .
  • Isotopic Labeling : Use deuterated analogs to study hydrogen exchange kinetics at stereocenters .

Q. Q8. What safety protocols are essential for handling this compound in accordance with regulatory guidelines?

A8:

  • SDS Compliance : Follow hazard codes (e.g., H315 for skin irritation) and use PPE (gloves, respirators) as per REACH regulations .
  • Waste Disposal : Neutralize acidic hydrochloride residues before disposal in approved chemical waste containers .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

Mechanistic & Translational Research Questions

Q. Q9. What experimental designs are recommended to elucidate the compound’s mechanism of action in neurological targets?

A9:

  • Receptor Binding Assays : Use radioligands (e.g., ³H-labeled analogs) for affinity studies on NMDA or σ receptors .
  • Patch-Clamp Electrophysiology : Assess ion channel modulation in neuronal cell lines .
  • Knockout Models : Validate target specificity using CRISPR-edited cell lines lacking suspected receptors .

Q. Q10. How can degradation pathways be identified, and what are the implications for formulation development?

A10:

  • Forced Degradation Studies : Expose the compound to acid/base hydrolysis, oxidation (H2O2), and photolysis, then profile degradation products via LC-MS .
  • Stability-Indicating Methods : Develop HPLC gradients to resolve degradation peaks (e.g., dealkylated byproducts) .
  • Formulation Additives : Incorporate antioxidants (e.g., BHT) or light-protective coatings to mitigate degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 2
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride

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